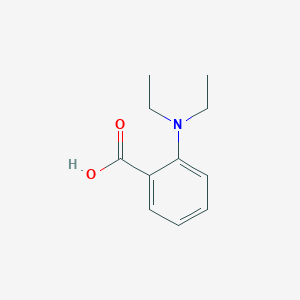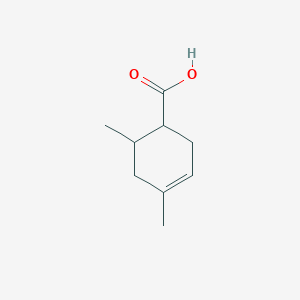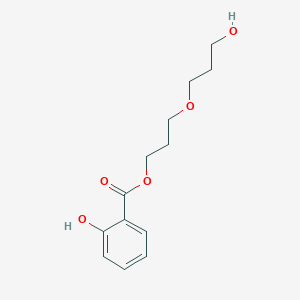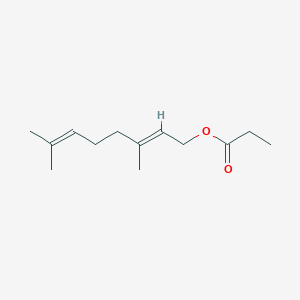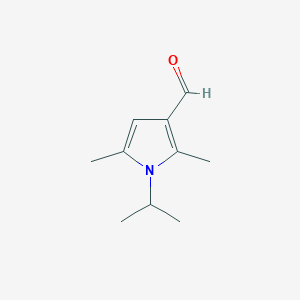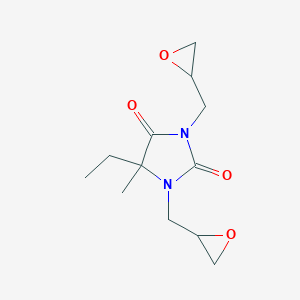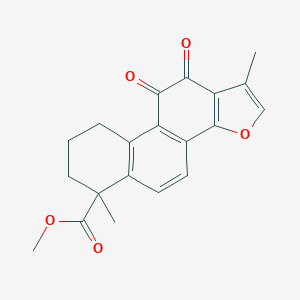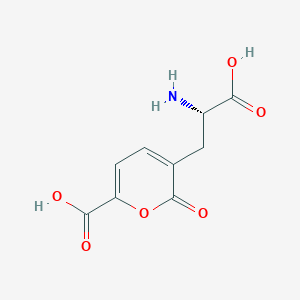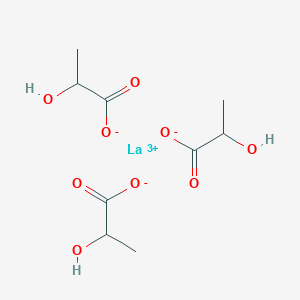
Lanthanum lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum lactate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is synthesized by reacting lanthanum oxide with lactic acid, and it has been found to possess unique biochemical and physiological properties that make it an attractive candidate for further research.
Scientific Research Applications
Lanthanum lactate has been found to have a wide range of scientific research applications. In the field of medicine, it has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It has also been investigated for its potential use in cancer therapy, as it has been found to induce apoptosis in cancer cells.
In the field of agriculture, lanthanum lactate has been studied for its potential use as a fertilizer. It has been found to enhance plant growth and increase crop yield by improving nutrient uptake and reducing soil acidity.
In the field of environmental science, lanthanum lactate has been studied for its potential use in water treatment. It has been found to effectively remove phosphorus from wastewater, which can help to reduce eutrophication in lakes and rivers.
Mechanism Of Action
The mechanism of action of lanthanum lactate is not fully understood, but it is believed to involve the binding of lanthanum ions to various proteins and enzymes in the body. This binding can alter the conformation and activity of these proteins and enzymes, leading to various physiological effects.
Biochemical And Physiological Effects
Lanthanum lactate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of various enzymes, including phosphatases and proteases. It has also been found to induce apoptosis in cancer cells by activating caspases.
In vivo studies have shown that lanthanum lactate can affect calcium metabolism by reducing the absorption of dietary calcium in the intestine and increasing the excretion of calcium in the urine. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Lanthanum lactate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation.
However, there are also some limitations to its use in lab experiments. Lanthanum lactate is relatively expensive compared to other chemicals, which can limit its use in large-scale experiments. It is also not widely available from commercial suppliers, which can make it difficult to obtain for researchers who do not have the facilities to synthesize it themselves.
Future Directions
There are several future directions for research on lanthanum lactate. In the field of medicine, further studies are needed to determine its safety and efficacy as a contrast agent in MRI and as a cancer therapy. In the field of agriculture, more research is needed to determine the optimal conditions for its use as a fertilizer and to investigate its potential effects on soil microbiota. In the field of environmental science, further studies are needed to determine the long-term effects of lanthanum lactate on aquatic ecosystems and to develop more efficient methods for its application in water treatment.
Conclusion:
Lanthanum lactate is a chemical compound with unique biochemical and physiological properties that make it an attractive candidate for further research. Its potential applications in medicine, agriculture, and environmental science make it a versatile compound with many potential benefits. Further research is needed to fully understand its mechanism of action and to determine its optimal uses in various fields.
Synthesis Methods
Lanthanum lactate is synthesized by reacting lanthanum oxide with lactic acid. The lanthanum oxide is first dissolved in hydrochloric acid to form lanthanum chloride. The lanthanum chloride solution is then mixed with lactic acid, and the resulting mixture is heated under reflux conditions for several hours. The lanthanum lactate precipitates out of the solution and can be collected by filtration and washed with water to remove any impurities.
properties
CAS RN |
19022-35-6 |
|---|---|
Product Name |
Lanthanum lactate |
Molecular Formula |
C9H15LaO9 |
Molecular Weight |
406.12 g/mol |
IUPAC Name |
2-hydroxypropanoate;lanthanum(3+) |
InChI |
InChI=1S/3C3H6O3.La/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
OMGKKRHVRFEREE-UHFFFAOYSA-K |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[La+3] |
synonyms |
Tris(2-hydroxypropionic acid)lanthanum salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



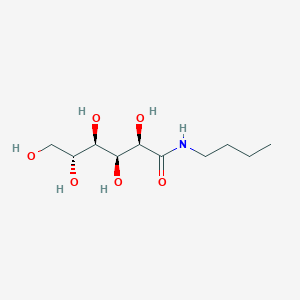
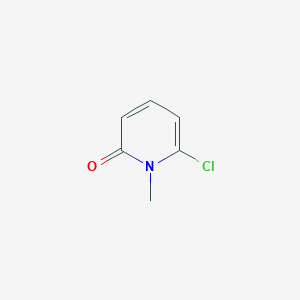
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
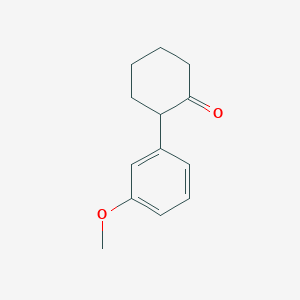
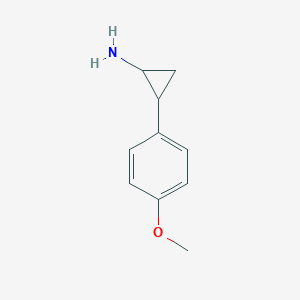
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
